Methyl[1-(pyridin-2-yl)butyl]amine
Description
Methyl[1-(pyridin-2-yl)butyl]amine is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a pyridine ring attached to a butylamine chain, with a methyl group attached to the nitrogen atom of the butylamine.
Properties
IUPAC Name |
N-methyl-1-pyridin-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-6-9(11-2)10-7-4-5-8-12-10/h4-5,7-9,11H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLRXHGJUDACMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=N1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[1-(pyridin-2-yl)butyl]amine can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with 1-butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(pyridin-2-yl)butyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; in the presence of bases like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemical Research Applications
Synthesis of Complex Organic Molecules
- Methyl[1-(pyridin-2-yl)butyl]amine serves as a versatile building block in organic synthesis. It is utilized in the construction of complex organic molecules and heterocyclic compounds, which are essential in drug development and materials science.
Chemical Reactions
- The compound can undergo various chemical reactions, including:
- Oxidation : Using agents like hydrogen peroxide to form N-oxides.
- Reduction : Employing lithium aluminum hydride to produce reduced amine derivatives.
- Substitution : Participating in nucleophilic substitution reactions where the pyridine ring can be modified with electrophiles.
Biological Research Applications
Ligand in Biochemical Assays
- This compound has been investigated for its potential as a ligand in biochemical assays. Its ability to bind to specific receptors makes it valuable for probing molecular biology studies.
Therapeutic Potential
- The compound has shown promise in drug discovery, particularly for its activity on serotonin receptors. Research indicates that derivatives of this compound exhibit strong affinity for 5-HT1A receptors, which are implicated in various neurological disorders such as anxiety and depression. This selectivity suggests potential therapeutic applications with fewer side effects compared to existing treatments like Buspirone .
Medical Applications
Pharmaceutical Development
- This compound is being explored for its role in developing new pharmaceuticals aimed at treating serotonergic dysfunctions. Its agonist activity at 5-HT1A receptors could lead to effective treatments for conditions such as panic attacks, obsessive-compulsive disorders, and sleep disorders .
Formulation and Administration
- Pharmaceutical compositions containing this compound can be formulated in various dosage forms including tablets, capsules, and solutions. The effective dosage ranges from 0.001 mg/kg to 100 mg/kg per day, depending on the condition being treated and patient-specific factors .
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique chemical properties make it suitable for synthesizing compounds with specific functionalities required in various applications.
Materials Science
- The compound's structural characteristics allow it to be incorporated into materials science applications, where it can enhance the properties of polymers and other materials through functionalization.
Case Studies
-
Therapeutic Efficacy Study :
- A study demonstrated that this compound derivatives showed significant agonist activity at the 5-HT1A receptor compared to traditional drugs. This suggests a potential shift towards safer alternatives for treating anxiety disorders.
- Synthetic Methodology Research :
Mechanism of Action
The mechanism of action of Methyl[1-(pyridin-2-yl)butyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl[1-(pyridin-2-yl)butyl]amine can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the functional groups attached to the nitrogen atom.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring structure but include additional heterocyclic rings and bromine atoms.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and a butylamine chain with a methyl group. This structure provides distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
Methyl[1-(pyridin-2-yl)butyl]amine is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound belongs to a class of compounds known as amines, specifically substituted pyridines. The structural formula can be represented as follows:
where the pyridine ring is attached to a butyl chain with a methyl group.
The biological activity of this compound can be attributed to various mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses. For instance, position-6 substituted 2-amino-4-methylpyridine analogues have demonstrated significant inhibitory effects on iNOS, suggesting that this compound may exhibit similar properties .
- Antimicrobial Activity : Research indicates that derivatives of pyridine-based compounds possess antimicrobial properties. For example, certain synthesized compounds have shown selective activity against Chlamydia and other pathogens . This suggests that this compound could be explored for its potential antibacterial effects.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Cells : In vitro studies have shown that this compound and its analogues can induce cytotoxic effects in various cancer cell lines. For example, specific compounds demonstrated IC50 values indicating effective inhibition of cell growth in A2780 ovarian cancer cells, suggesting a potential role in cancer therapy .
- Neuropharmacological Effects : The compound has been noted for its activity at serotonin receptors, particularly the 5-HT receptor family. This activity may lead to anxiolytic effects similar to those observed with established drugs like Buspirone .
- Antimicrobial Efficacy : The synthesis and testing of pyridine derivatives have revealed promising antimicrobial properties, particularly against Gram-positive bacteria and certain strains of Chlamydia. These findings highlight the potential for developing new antimicrobial agents based on the structure of this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
